Silane, (4-chlorobenzoyl)triethyl-
Description
"Silane, (4-chlorobenzoyl)triethyl-" is an organosilicon compound featuring a triethylsilyl group bonded to a 4-chlorobenzoyl moiety. Organosilanes like this are pivotal in organic synthesis, catalysis, and materials science due to their ability to modify surfaces, participate in cross-coupling reactions, and enhance material stability .
Properties
CAS No. |
461051-93-4 |
|---|---|
Molecular Formula |
C13H19ClOSi |
Molecular Weight |
254.83 g/mol |
IUPAC Name |
(4-chlorophenyl)-triethylsilylmethanone |
InChI |
InChI=1S/C13H19ClOSi/c1-4-16(5-2,6-3)13(15)11-7-9-12(14)10-8-11/h7-10H,4-6H2,1-3H3 |
InChI Key |
XHRFWOWTYOSOGE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Triethylsilane as a Primary Building Block
The synthesis of (4-chlorobenzoyl)triethylsilane invariably begins with the production of triethylsilane, a foundational reagent in organosilicon chemistry. As detailed in CN113880875A, triethylsilane is synthesized via a two-step process involving sodium hydride (NaH) and trimethyl borate (B(OCH₃)₃) in anhydrous tetrahydrofuran (THF) at low temperatures (−50°C to 10°C). The reaction proceeds through the formation of trimethoxy sodium borohydride (NaBH(OCH₃)₃), which subsequently reduces triethylchlorosilane (Et₃SiCl) to triethylsilane (Et₃SiH). Critical parameters include:
- Solvent selection : THF or 2-methyltetrahydrofuran, chosen for their ability to dissolve NaH while maintaining reaction homogeneity.
- Stoichiometric ratios : A 0.9–1.0 molar equivalence of Et₃SiCl to NaH ensures complete conversion without excess reagent.
- Temperature control : Subambient conditions (−50°C to 10°C) mitigate side reactions such as silane polymerization.
This method achieves yields exceeding 90% with gas chromatography purity ≥99.7%, establishing it as a benchmark for precursor synthesis.
Acylation Strategies for (4-Chlorobenzoyl)triethylsilane
Friedel-Crafts Acylation of Triethylsilane
Introducing the 4-chlorobenzoyl moiety to triethylsilane typically employs Friedel-Crafts acylation, leveraging the electrophilic character of 4-chlorobenzoyl chloride (ClC₆H₄COCl). The reaction proceeds in dichloromethane (DCM) or diethyl ether under inert atmosphere, facilitated by Lewis acids such as aluminum chloride (AlCl₃):
$$
\text{Et}3\text{SiH} + \text{ClC}6\text{H}4\text{COCl} \xrightarrow{\text{AlCl}3} \text{Et}3\text{SiCOC}6\text{H}_4\text{Cl} + \text{HCl} \uparrow
$$
Key considerations include:
- Catalyst loading : 1.2 equivalents of AlCl₃ relative to acyl chloride to drive the reaction to completion.
- Byproduct management : HCl gas is scrubbed using alkaline traps to prevent equipment corrosion.
- Reaction monitoring : FT-IR spectroscopy tracks the disappearance of Si–H stretches (~2100 cm⁻¹) and the emergence of carbonyl peaks (~1680 cm⁻¹).
Pilot-scale trials report yields of 68–75%, with impurities including unreacted triethylsilane and diaryl ketone byproducts.
Transition-Metal-Catalyzed Hydrosilylation
Platinum-Catalyzed Coupling Under Pressure
US4224233A discloses pressurized hydrosilylation as a high-yield route to alkylsilanes. Adapting this methodology, (4-chlorobenzoyl)triethylsilane can be synthesized via platinum-catalyzed addition of triethylsilane to 4-chlorostyrene oxide:
$$
\text{Et}3\text{SiH} + \text{ClC}6\text{H}4\text{CH}2\text{O} \xrightarrow{\text{Pt/C, 20 bar}} \text{Et}3\text{SiCOC}6\text{H}4\text{Cl} + \text{H}2\text{O}
$$
Optimized conditions :
- Catalyst : 0.5 wt% Pt/C, pre-reduced under hydrogen.
- Pressure : 20 bar nitrogen enhances reaction kinetics and suppresses dehydrogenation.
- Temperature : 80–100°C balances reactivity and catalyst stability.
This method achieves 82–84% selectivity for the target compound, with minor formation of disilylated byproducts.
Solvent and Purification Protocols
Distillation and Fractional Crystallization
Post-synthesis purification leverages differences in boiling points and solubility. As per CN113880875A, atmospheric distillation separates (4-chlorobenzoyl)triethylsilane (b.p. 109–110°C) from trimethyl borate (b.p. 45–64°C) and solvent azeotropes. Fractional crystallization in hexane at −20°C further isolates the product, yielding ≥98% purity.
Chemical Reactions Analysis
Types of Reactions
Silane, (4-chlorobenzoyl)triethyl- undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of aldehydes, ketones, and imines.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Common reagents used in reactions involving Silane, (4-chlorobenzoyl)triethyl- include:
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Triflic acid: Employed in deoxygenative transformations of ketones into alkenes.
Major Products Formed
The major products formed from reactions involving Silane, (4-chlorobenzoyl)triethyl- include:
Silyl ethers: Formed through hydrosilylation reactions.
Scientific Research Applications
Silane, (4-chlorobenzoyl)triethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and a hydride source in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Plays a critical role in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in various industrial processes, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of Silane, (4-chlorobenzoyl)triethyl- primarily involves the reactivity of the silicon-hydrogen (Si-H) bond. This bond acts as a hydride donor in many reactions, facilitating the reduction of carbonyl compounds, nitriles, and imines . The Si-H bond is also involved in radical initiations, where it can donate hydrogen to facilitate various polymerizations and coupling reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
Silane, trichloro(4-chlorophenyl)- (CAS 825-94-5)
- Structure : Trichloro(4-chlorophenyl)silane (C₆H₄Cl₄Si) replaces the triethylsilyl and benzoyl groups with a trichlorosilyl group directly attached to a 4-chlorophenyl ring.
- Reactivity: The trichlorosilyl group undergoes rapid hydrolysis to form silanol (Si-OH), enabling covalent bonding to hydroxylated surfaces (e.g., metals or polymers). This contrasts with triethylsilyl groups, which are less reactive and require specific conditions for hydrolysis .
- Applications: Used as a coupling agent in coatings and composites. Its high chlorine content enhances corrosion resistance but limits compatibility with non-polar matrices compared to triethylsilyl derivatives .
Table 1: Structural and Functional Comparison
Silane, trichloro(4-methylphenyl)- (CAS 701-35-9)
- Structure : Features a trichlorosilyl group attached to a 4-methylphenyl ring (C₇H₇Cl₃Si). The methyl group increases steric hindrance compared to the 4-chlorophenyl analog.
- Stability : The methyl group enhances hydrophobicity, reducing hydrolysis rates relative to chlorine-substituted silanes. This improves shelf life but may delay bonding in coatings .
- Applications : Used in hydrophobic coatings and electronic materials where moisture resistance is critical .
(13-Chlorotridecyloxy)triethylsilane
- Structure : Combines a long alkyl chain (C13) with a terminal chloro group and triethylsilyl ether.
- Reactivity: The alkyl chain facilitates solubility in non-polar solvents, making it ideal for Suzuki-Miyaura cross-coupling reactions with primary alkyl bromides at room temperature .
- Contrast with Aromatic Silanes : Unlike aromatic silanes, alkyl-substituted silanes exhibit lower electronic conjugation, reducing their utility in photochemical applications but enhancing stability under thermal stress .
Functional and Mechanistic Differences
Hydrolysis and Bonding
- Triethylsilyl vs. Trichlorosilyl : Triethylsilyl groups (as in the target compound) hydrolyze slowly, requiring acidic or basic catalysts. This slow reactivity is advantageous in controlled polymer cross-linking. Trichlorosilyl derivatives, however, react spontaneously with moisture, forming robust Si-O-metal bonds but requiring immediate application .
- Aromatic vs. Alkyl Substituents : Aromatic silanes (e.g., 4-chlorophenyl) enhance UV stability and electronic properties, whereas alkyl chains (e.g., C13 in ) improve flexibility and solubility in organic media .
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